molecular formula C26H31NO4 B12304056 (S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid

(S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid

Cat. No.: B12304056
M. Wt: 421.5 g/mol
InChI Key: YDXWZVLKKWJUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is a derivative of amino acids, specifically modified with the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino function, allowing for selective reactions during peptide assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids often employs automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection and coupling required for peptide synthesis. The use of solid-phase supports, such as resins, allows for efficient synthesis and purification of the desired peptides .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary products formed from these reactions are peptides with specific sequences, where Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is incorporated at desired positions.

Scientific Research Applications

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary function of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is unique due to its specific structure, which includes a cyclohexyl group. This provides distinct steric and hydrophobic properties, making it valuable for synthesizing peptides with specific conformational and functional characteristics .

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)

InChI Key

YDXWZVLKKWJUMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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